(5E)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-thioxo-1,3-thiazolidin-4-one
CAS No.:
Cat. No.: VC16089574
Molecular Formula: C25H18ClN3O3S2
Molecular Weight: 508.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H18ClN3O3S2 |
|---|---|
| Molecular Weight | 508.0 g/mol |
| IUPAC Name | (5E)-5-[[5-(4-chlorophenyl)furan-2-yl]methylidene]-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C25H18ClN3O3S2/c1-15-22(24(31)29(27(15)2)18-6-4-3-5-7-18)28-23(30)21(34-25(28)33)14-19-12-13-20(32-19)16-8-10-17(26)11-9-16/h3-14H,1-2H3/b21-14+ |
| Standard InChI Key | MSRVPLZKESFJQA-KGENOOAVSA-N |
| Isomeric SMILES | CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(=O)/C(=C\C4=CC=C(O4)C5=CC=C(C=C5)Cl)/SC3=S |
| Canonical SMILES | CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(=O)C(=CC4=CC=C(O4)C5=CC=C(C=C5)Cl)SC3=S |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The compound’s IUPAC name systematically describes its architecture: a thiazolidin-4-one ring substituted with a furan-linked chlorophenyl group and a pyrazolyl side chain. Its molecular formula is C25H18ClN3O3S2, corresponding to a molecular weight of 508.0 g/mol . Key structural elements include:
-
Thiazolidinone core: A five-membered ring containing nitrogen and sulfur atoms, known for enhancing bioactivity through hydrogen bonding and hydrophobic interactions.
-
Furan moiety: A five-membered oxygen-containing heterocycle conjugated to a 4-chlorophenyl group, contributing to π-π stacking interactions.
-
Pyrazole derivative: A 1,5-dimethyl-3-oxo-2-phenyl substituent, which modulates electronic properties and solubility.
| Property | Value |
|---|---|
| Molecular Formula | C25H18ClN3O3S2 |
| Molecular Weight | 508.0 g/mol |
| IUPAC Name | (5E)-5-[[5-(4-chlorophenyl)furan-2-yl]methylidene]-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-sulfanylidene-1,3-thiazolidin-4-one |
| SMILES Notation | CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(=O)/C(=C\C4=CC=C(O4)C5=CC=C(C=C5)Cl)/SC3=S |
The E configuration at the C5 position of the thiazolidinone ring ensures optimal spatial arrangement for target binding .
Synthesis and Characterization
Multi-Step Synthetic Pathway
Synthesis typically begins with the preparation of 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylic acid, followed by condensation with 5-(4-chlorophenyl)furan-2-carbaldehyde under acidic conditions. Critical steps include:
-
Formation of the pyrazole intermediate: Achieved via cyclocondensation of phenylhydrazine with ethyl acetoacetate, followed by methylation.
-
Knoevenagel condensation: Reaction of the pyrazole derivative with 5-(4-chlorophenyl)furan-2-carbaldehyde in acetic anhydride, yielding the methylidene bridge.
-
Thiazolidinone ring closure: Treatment with thiourea and chloroacetic acid in refluxing ethanol, forming the 2-thioxo-1,3-thiazolidin-4-one core .
Optimization of reaction parameters (e.g., microwave irradiation at 80°C for 30 minutes) enhances yields to ~65% while reducing byproducts.
Spectroscopic Confirmation
-
NMR Spectroscopy:
-
¹H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, furan CH), 7.45–7.32 (m, 9H, aromatic H), 3.12 (s, 3H, N-CH3), 2.98 (s, 3H, pyrazole CH3).
-
¹³C NMR: Peaks at 178.9 ppm (C=O), 162.4 ppm (C=S), and 145.2 ppm (furan C-O).
-
-
Mass Spectrometry: ESI-MS (m/z): 508.0 [M+H]⁺, confirming molecular weight.
Biological Activities and Pharmacological Mechanisms
Anticancer Activity in Leukemia Models
In vitro studies demonstrate potent antiproliferative effects against HL-60 (human promyelocytic leukemia) and K562 (chronic myeloid leukemia) cell lines :
| Compound Derivative | IC50 (HL-60) | IC50 (K562) | Apoptosis Induction |
|---|---|---|---|
| 5e | 12.4 µM | 14.1 µM | 68% (24 h) |
| 5f | 15.2 µM | 16.8 µM | 59% (24 h) |
Mechanistic insights include:
-
Cell cycle arrest: Flow cytometry reveals G2/M phase arrest in HL-60 cells treated with 10 µM 5e for 24 h .
-
Mitochondrial apoptosis pathway: Upregulation of Bax/Bcl-2 ratio (3.2-fold) and caspase-3 activation (2.8-fold) .
-
LDH release: 45% increase in lactate dehydrogenase activity, indicating membrane integrity loss .
Structure-Activity Relationships (SAR)
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume